1-(2,4,6-Trimethoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trimethoxyphenyl)ethan-1-amine: is an organic compound with the molecular formula C11H17NO3 It is a derivative of phenethylamine, characterized by the presence of three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitromethane to form 2,4,6-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(2,4,6-trimethoxyphenyl)ethanone, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-(2,4,6-Trimethoxyphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of methoxy-substituted phenethylamines.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,6-trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets. The methoxy groups enhance its ability to interact with biological receptors, potentially affecting neurotransmitter systems. The compound may also inhibit certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activity.
3,4,5-Trimethoxyphenethylamine: Another isomer with distinct pharmacological properties.
Uniqueness: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine is unique due to the specific arrangement of methoxy groups, which influences its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable tool in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7H,12H2,1-4H3 |
InChI Key |
KJYGENJQDJPUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.